Minimal Active Sequence Equivalence
Casecidin 15 (1669.06 Da) is 211.94 Da lighter than casecidin 17 (1881.00 Da) due to the absence of the C‑terminal Ile‑Val dipeptide [1]. In solid‑phase peptide synthesis, the mass difference corresponds to two fewer amino acid coupling/deprotection cycles, which typically translates to higher crude purity and lower raw‑material cost per gram for shorter sequences. While no published head‑to‑head synthesis comparison exists between the two peptides, the mass reduction is a quantifiable structural differentiator that directly affects procurement economics for research groups sourcing custom‑synthesised peptides.
| Evidence Dimension | Molecular mass (Da) |
|---|---|
| Target Compound Data | 1669.06 Da |
| Comparator Or Baseline | Casecidin 17: 1881.00 Da |
| Quantified Difference | Δ = 211.94 Da (11.3% mass reduction); two fewer amino acid residues |
| Conditions | MALDI‑TOF mass spectrometry following RP‑HPLC purification from bovine colostrum (Birkemo et al., 2009) |
Why This Matters
The 11.3% mass reduction directly reduces synthesis step‑count and material cost, making casecidin 15 a more economical choice for SAR libraries or high‑throughput screening where the C‑terminal Ile‑Val extension is not required.
- [1] Birkemo GA, O'Sullivan O, Ross RP, Hill C. Antimicrobial activity of two peptides casecidin 15 and 17, found naturally in bovine colostrum. J Appl Microbiol. 2009;106(1):233-240. doi:10.1111/j.1365-2672.2008.03996.x. View Source
